molecular formula C9H8N4O2S B13802697 N-Nitrosobenzthiazuron CAS No. 51542-33-7

N-Nitrosobenzthiazuron

Cat. No.: B13802697
CAS No.: 51542-33-7
M. Wt: 236.25 g/mol
InChI Key: WLIJZJZXWRTQIH-UHFFFAOYSA-N
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Description

3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole is an aromatic heterocyclic compound with a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA involves several synthetic routes and reaction conditions. One common method is the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, including anti-tubercular and anti-cancer activities . In industry, it is used in the production of dyes, rubber accelerators, and other chemical products .

Mechanism of Action

The mechanism of action of 3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA can be compared with other similar compounds, such as 1,3-benzothiazole and its derivatives. These compounds share a similar benzothiazole core structure but differ in their substituents and functional groups. The uniqueness of 3-BENZOTHIAZOL-2-YL-1-METHYL-1-NITROSO-UREA lies in its specific nitroso and urea functional groups, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

51542-33-7

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-methyl-1-nitrosourea

InChI

InChI=1S/C9H8N4O2S/c1-13(12-15)9(14)11-8-10-6-4-2-3-5-7(6)16-8/h2-5H,1H3,(H,10,11,14)

InChI Key

WLIJZJZXWRTQIH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=NC2=CC=CC=C2S1)N=O

Origin of Product

United States

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